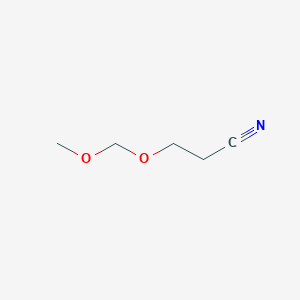

3-(Methoxymethoxy)propanenitrile

Overview

Description

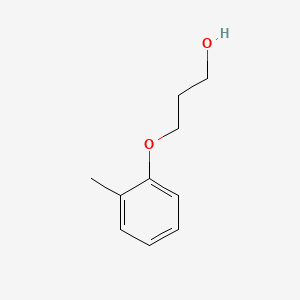

3-(Methoxymethoxy)propanenitrile is a complex organic compound with a molecular weight of 115.13 . It is a colorless to yellow liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C5H9NO2/c1-7-5-8-4-2-3-6/h2,4-5H2,1H3 , which provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 115.13 .Scientific Research Applications

Electrolyte Composition for Lithium-Ion Batteries

A study by Liu et al. (2016) introduced a new mixture involving 3-(2-methoxyethoxy)propanenitrile, along with fluoroethylene carbonate and tetrafluoroethyl-tetrafluoropropyl ether, as a safe electrolyte for lithium-ion batteries. This mixture demonstrated high safety, better wettability to separator and electrodes, and superior electrochemical performance compared to conventional electrolytes, suggesting its potential for practical application in battery technology (Liu et al., 2016).

Degradation in Micro-Electrolysis Systems

Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile using an Fe(0)/GAC micro-electrolysis system. This system showed effective removal efficiency for the pollutant, influenced by factors like influent pH and Fe(0)/GAC ratio. The study highlights the potential application of micro-electrolysis systems in treating specific nitrile pollutants (Lai et al., 2013).

Biocatalytic Hydrolysis

Chhiba et al. (2012) conducted a study on the hydrolysis of β-aminonitriles (including derivatives of 3-amino-3-phenylpropanenitrile) using the nitrile biocatalytic activity of Rhodococccus rhodochrous. The study indicated the enzyme's enantioselectivity for these compounds, revealing its potential in producing specific amide compounds (Chhiba et al., 2012).

Schiff Base Catalysts in Chemical Synthesis

Naeimi and Moradian (2006) explored the use of Schiff base complexes as catalysts for converting epoxides to β-hydroxy nitriles, including 3-hydroxy propanenitrile derivatives. The method they developed operates under neutral conditions, demonstrating high yields and regioselectivity, important for synthesizing biologically-active molecules (Naeimi & Moradian, 2006).

Heterotrimetallic Complexes in Magnetic and Luminescent Properties

Visinescu et al. (2015) investigated heterotrimetallic chains containing 3d-4f-4(5)d metal complexes, including derivatives of propanenitrile. These complexes demonstrated diverse magnetic and luminescent properties, suggesting their potential application in materials science (Visinescu et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

3-(methoxymethoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-5-8-4-2-3-6/h2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVWMUZOKVFLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)

![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione](/img/structure/B3143441.png)